molecular formula C21H23NO6 B562929 Colchiceine-d3 CAS No. 1217695-72-1

Colchiceine-d3

Cat. No. B562929
CAS RN: 1217695-72-1
M. Wt: 388.434
InChI Key: PRGILOMAMBLWNG-VSLDJYOXSA-N
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Description

Colchiceine-d3 (also known as Colchicine-d3, Colchicine-d3-hydrate, and Colchicine-D3-hydroxy-2-methyl-2-propan-1-one) is a synthetic derivative of the natural alkaloid colchicine, an active ingredient in the plant Colchicum autumnale, also known as the autumn crocus. Colchiceine-d3 is used in scientific research and laboratory experiments as a tool to study the biochemical and physiological effects of colchicine. It is also used to study the mechanism of action of colchicine and to evaluate the advantages and limitations of using colchicine in lab experiments.

Scientific Research Applications

Polyploidization in Crop Improvement

Colchiceine-d3: is used in the polyploidization of crops to enhance their genetic traits. For instance, in soybeans, colchicine treatment has been applied to seeds to induce polyploidy, which can potentially confer stress resistance . This method is crucial for improving crop yields and quality, especially in plants that are susceptible to biotic and abiotic stress factors.

Horticultural Plant Breeding

In horticulture, Colchiceine-d3 plays a role in the organogenesis of plant tissues. Research on blueberry plants has shown that colchicine can be used to select clones with commercial potential during field trials . This application is significant for the development of new varieties with desirable traits such as disease resistance and improved fruit quality.

Mechanism of Action

Target of Action

Colchiceine-d3, like its parent compound colchicine, primarily targets tubulin , a protein that forms the microtubules of the cellular cytoskeleton . Tubulin is crucial for maintaining cell shape, signaling, division, migration, and intracellular transport .

Mode of Action

Colchiceine-d3 interacts with tubulin and interferes with its polymerization, disrupting the formation of microtubules . This disruption leads to the downregulation of multiple inflammatory pathways and modulation of innate immunity . It inhibits the activation of the NACHT-LRRPYD-containing protein 3 (NALP3) inflammasome, attenuates neutrophil adhesion, and mediates the activation of interleukin-1β, an inflammatory mediator .

Biochemical Pathways

The primary biochemical pathway affected by Colchiceine-d3 is the microtubule assembly pathway . By binding to tubulin, Colchiceine-d3 prevents the formation of microtubules, which are essential components of the cell’s structure and function . This disruption affects various cellular processes, including cell division and intracellular transport . Additionally, Colchiceine-d3 impacts inflammatory pathways, including the NALP3 inflammasome and interleukin-1β .

Pharmacokinetics

Colchiceine-d3, similar to colchicine, is predominantly metabolized in the gastrointestinal tract . Two proteins, P-glycoprotein (P-gp) and CYP3A4, play a pivotal role in governing its pharmacokinetics . The bioavailability of colchicine is about 45%, and it has a protein binding capacity of 35-44% . The elimination half-life of colchicine is between 26.6 and 31.2 hours, and it is primarily excreted in feces .

Result of Action

The interaction of Colchiceine-d3 with tubulin leads to a variety of molecular and cellular effects. It inhibits microtubule formation, thereby disrupting cellular structure and function . This disruption can lead to cell cycle arrest and apoptosis in certain cell types . Additionally, by modulating inflammatory pathways, Colchiceine-d3 can reduce inflammation and potentially alleviate symptoms of conditions like gout and Familial Mediterranean Fever .

Action Environment

The action, efficacy, and stability of Colchiceine-d3 can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can impact the absorption and metabolism of the compound . Additionally, factors such as temperature and light exposure can affect the stability of Colchiceine-d3

properties

IUPAC Name

2,2,2-trideuterio-N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13-6-8-16(24)17(25)10-14(13)15/h6,8-10,15H,5,7H2,1-4H3,(H,22,23)(H,24,25)/t15-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGILOMAMBLWNG-VSLDJYOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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